molecular formula C18H16ClN3 B6347614 4-(4-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine CAS No. 1354932-99-2

4-(4-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine

Cat. No. B6347614
CAS RN: 1354932-99-2
M. Wt: 309.8 g/mol
InChI Key: MYWFWXAUHGHJFC-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine (4C6DPA) is an organic chemical compound that has been widely studied for its various applications in the scientific research field. It is a derivative of pyrimidine, which is an important heterocyclic aromatic compound that is found in many biological molecules. 4C6DPA has been used in a variety of research applications, including chemical synthesis, drug design, and biochemical studies.

Scientific Research Applications

4-(4-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as triazoles, imidazoles, and pyrimidines. It has also been used in drug design studies, as it has been found to interact with certain receptors in the body. Additionally, it has been used in biochemical studies, as it has been found to interact with certain enzymes and proteins in the body.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine is not fully understood. However, it is known that it interacts with certain receptors in the body, such as the serotonin receptor 5-HT1A. It is also thought to interact with certain enzymes, such as cholinesterase and monoamine oxidase.
Biochemical and Physiological Effects
4-(4-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of serotonin, norepinephrine, and dopamine. It has also been found to inhibit the enzyme cholinesterase, which is involved in the breakdown of acetylcholine. Additionally, it has been found to interact with serotonin receptors, which can lead to changes in mood and behavior.

Advantages and Limitations for Lab Experiments

The use of 4-(4-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it is relatively stable in a variety of conditions. Additionally, it is relatively non-toxic and has been found to interact with various receptors and enzymes in the body. However, there are some limitations to its use in laboratory experiments. For example, it can be difficult to accurately measure its concentration in a solution, as it is prone to degradation. Additionally, it can be difficult to control the concentration of the compound in a solution, as it is not very soluble in water.

Future Directions

There are a variety of potential future directions for 4-(4-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine research. For example, further research could be done to better understand its mechanism of action and its potential therapeutic applications. Additionally, further research could be done to explore its potential interactions with other receptors and enzymes. Additionally, further research could be done to explore its potential uses in drug design and chemical synthesis. Finally, further research could be done to explore its potential toxicology and safety profile.

Synthesis Methods

4-(4-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine can be synthesized by the reaction of 4-chlorophenylmagnesium bromide with 2,4-dimethylphenyl isocyanide in the presence of a base. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 70 °C. The product is then purified by column chromatography and recrystallization.

properties

IUPAC Name

4-(4-chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3/c1-11-3-8-15(12(2)9-11)17-10-16(21-18(20)22-17)13-4-6-14(19)7-5-13/h3-10H,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWFWXAUHGHJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine

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